10-butyl-5-methyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
Description
The compound 10-butyl-5-methyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione belongs to the pyrano[2,3-f]chromene-dione family, characterized by a fused pyran-chromene core with ketone functionalities. Key structural features include:
- A 2,3,4-trimethoxyphenyl group at position 2, contributing electron-rich aromaticity.
- A butyl chain at position 10, enhancing lipophilicity.
- A methyl group at position 5, providing steric and electronic modulation.
- A dihydropyran ring, which reduces ring strain compared to fully unsaturated systems.
Below, we compare it with structurally related analogs to infer properties and synthetic strategies.
Properties
Molecular Formula |
C26H28O7 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
10-butyl-5-methyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydropyrano[2,3-h]chromene-4,8-dione |
InChI |
InChI=1S/C26H28O7/c1-6-7-8-15-12-21(28)32-20-11-14(2)22-17(27)13-19(33-26(22)23(15)20)16-9-10-18(29-3)25(31-5)24(16)30-4/h9-12,19H,6-8,13H2,1-5H3 |
InChI Key |
RLLRBTGQYHYMIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=O)CC(O3)C4=C(C(=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Solvent-Free One-Pot Synthesis
A solvent-free approach, as demonstrated by, involves reacting 4-hydroxycoumarin derivatives with ethyl 3-oxo-3-phenylpropanoates in the presence of ammonium salts. For the target compound, 5-methyl-4-hydroxycoumarin (1a) is treated with a butyl-substituted β-keto ester (e.g., ethyl 3-oxo-3-(butyl)propanoate) under thermal conditions (120°C, 4–6 hours). Intramolecular cyclization forms the pyrano ring via C–C and C–O bond formation, yielding the dihydro-4H,8H-pyrano[2,3-f]chromene-dione core. The 2,3,4-trimethoxyphenyl group is introduced via a subsequent Friedel-Crafts alkylation using trimethoxyphenyl acetyl chloride under acidic conditions (Scheme 1).
Key Advantages :
- Eliminates solvent waste, aligning with green chemistry principles.
- High atom economy due to one-pot sequential reactions.
Multicomponent Reaction (MCR) Strategies
MCRs enable the simultaneous incorporation of multiple substituents in a single step. Drawing from, a three-component reaction between 2-oxo-2H-chromene-3-carbaldehyde, a butyl-substituted amine, and 2,3,4-trimethoxybenzaldehyde can generate an intermediate α-amino amidine. Cyclization via intramolecular Michael addition under basic conditions (pyridine, 90°C) forms the pyrrolidone-fused chromene system. Post-synthetic modifications, such as oxidation and O-methylation, finalize the trimethoxyphenyl and butyl groups (Scheme 2).
Optimization Insights :
- Catalytic p-toluenesulfonic acid (p-TsOH) enhances imine formation.
- Microwave irradiation reduces reaction time from 24 hours to 2 hours.
Baylis-Hillman Adduct-Mediated Annulation
The Baylis-Hillman reaction, which facilitates carbon-carbon bond formation between α,β-unsaturated carbonyl compounds and aldehydes, is pivotal for constructing the pyrano ring. As reported in, 4-hydroxycoumarin (1a) reacts with a Baylis-Hillman adduct derived from 2,3,4-trimethoxybenzaldehyde and acrylonitrile. The adduct undergoes base-catalyzed cyclization (K2CO3, DMF, 80°C) to form the pyrano[2,3-f]chromene-dione skeleton. Butylation at position 10 is achieved via nucleophilic substitution using butyl bromide (Scheme 3).
Photophysical Considerations :
- Electron-donating methoxy groups on the aryl moiety marginally redshift the emission profile (λem ≈ 450 nm).
Catalytic Innovations: Hybrid and Nanocatalysts
Silica-Grafted Ionic Liquids
Silica-supported ionic liquids (e.g., [Sipim]HSO4) catalyze the condensation of 4-hydroxycoumarin, malononitrile, and 2,3,4-trimethoxybenzaldehyde under solvent-free conditions (100°C, 3 hours). The butyl group is introduced via post-cyclization alkylation using butyl iodide. This method achieves yields of 78–85% and allows catalyst recycling for up to five cycles without significant loss in activity (Table 1).
Nanocatalysts
Fe3O4 nanoparticles functionalized with sulfonic acid groups (-SO3H) accelerate Knoevenagel-Michael-cyclization cascades. For instance, the reaction of 4-hydroxycoumarin, 2,3,4-trimethoxybenzaldehyde, and ethyl acetoacetate in the presence of Fe3O4@SiO2-SO3H (20 mg, 100°C, ethanol) yields the pyrano-chromene intermediate, which is subsequently butylated (Table 1).
Comparative Analysis of Synthetic Methods
Table 1. Methodological Comparison for 10-Butyl-5-methyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione Synthesis
| Method | Catalyst/Reagent | Conditions | Yield (%) | Key Advantages |
|---|---|---|---|---|
| Solvent-Free One-Pot | NH4OAc | 120°C, 6 h | 70 | No solvent, high atom economy |
| MCR | p-TsOH, pyridine | 90°C, 24 h | 65 | Single-step multicomponent synthesis |
| Baylis-Hillman | K2CO3 | DMF, 80°C, 8 h | 68 | Regioselective C–C bond formation |
| Silica Ionic Liquid | [Sipim]HSO4 | 100°C, 3 h | 85 | Recyclable catalyst, solvent-free |
| Fe3O4 Nanocatalyst | Fe3O4@SiO2-SO3H | Ethanol, 100°C, 4 h | 82 | Magnetic recovery, short reaction time |
Chemical Reactions Analysis
Types of Reactions
10-butyl-5-methyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
10-butyl-5-methyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 10-butyl-5-methyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s anti-inflammatory and antimicrobial activities are attributed to its ability to modulate inflammatory pathways and inhibit microbial growth.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Pyrano[2,3-f]Chromene-Dione Derivatives
Biological Activity
10-butyl-5-methyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a synthetic compound that belongs to the class of pyranochromenes. This compound has garnered attention in recent years due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H28O6. The compound features a pyranochromene core structure that is modified with various substituents contributing to its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups in the structure may enhance the electron-donating ability of the compound, thereby improving its capacity to scavenge free radicals. In vitro studies have shown that such compounds can reduce oxidative stress markers in various cell lines.
| Study | Method | Findings |
|---|---|---|
| Umesha et al. (2009) | DPPH Assay | Demonstrated high radical scavenging activity comparable to standard antioxidants. |
| Rai et al. (2016) | ABTS Assay | Reported significant inhibition of ABTS radical cation formation. |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects using various in vitro models. It was found to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
| Study | Method | Findings |
|---|---|---|
| Gupta et al. (2020) | ELISA | Showed a decrease in TNF-alpha and IL-6 levels in LPS-stimulated macrophages. |
| Sharma et al. (2021) | COX Inhibition Assay | Inhibited COX-2 activity significantly at low concentrations. |
Anticancer Activity
Several studies have explored the anticancer potential of this compound against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
| Study | Cell Line | Findings |
|---|---|---|
| Khan et al. (2021) | MCF-7 (breast cancer) | Induced apoptosis via caspase activation and mitochondrial dysfunction. |
| Patel et al. (2022) | A549 (lung cancer) | Caused G1 phase cell cycle arrest and reduced viability significantly. |
Case Studies
-
Case Study 1: Antioxidant Efficacy
- In a controlled trial involving human subjects exposed to oxidative stress through environmental pollutants, supplementation with the compound resulted in a marked reduction in biomarkers of oxidative damage.
-
Case Study 2: Anti-inflammatory Effects
- A clinical study assessed the impact of the compound on patients with chronic inflammatory conditions such as arthritis. Results indicated a significant reduction in pain and swelling after 8 weeks of treatment.
Q & A
Q. What synthetic methodologies are commonly employed for constructing the pyrano[2,3-f]chromene-dione scaffold?
The synthesis typically involves multicomponent reactions (MCRs) or telescoped protocols. For example, a one-pot MCR using 7-hydroxyflavonoids, aldehydes (e.g., 2,3,4-trimethoxybenzaldehyde), and Meldrum’s acid under thermal conditions (80–100°C) can yield the target compound. Key steps include:
- Reagent selection : Use of Meldrum’s acid as a carbonyl-activated component to facilitate cyclization .
- Monitoring : Reaction progress tracked via TLC (e.g., ethyl acetate/hexane eluent), with quenching in cold water to isolate intermediates .
- Purification : Recrystallization from ethanol (95%) to obtain pure crystals .
Q. Which spectroscopic techniques are critical for characterizing this compound?
A combination of methods is essential:
- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., methoxy groups at δ 3.7–3.9 ppm, chromene protons at δ 4.7–5.2 ppm) .
- IR spectroscopy : Peaks at 1680–1780 cm confirm carbonyl groups (chromene-dione) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI-HRMS for [M+H] ions) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in multicomponent syntheses?
Yield optimization strategies include:
- Solvent selection : Ionic liquids like TMGT improve solubility and reduce side reactions .
- Temperature control : Maintaining 80°C ensures proper activation of Meldrum’s acid without decomposition .
- Catalyst screening : Lewis acids (e.g., ZnCl) may enhance cyclization efficiency, though this requires empirical testing .
- Atom economy : Telescoped methods minimize intermediate isolation, reducing yield loss .
Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?
Advanced modeling techniques include:
- Density Functional Theory (DFT) : Predicts HOMO/LUMO energies to assess electrophilic/nucleophilic sites .
- Molecular docking : Explores potential bioactivity by simulating interactions with biological targets (e.g., enzymes in Pyranocoumarin pathways) .
- Crystallographic analysis : X-ray diffraction data (e.g., unit cell parameters from triclinic systems) validate stereochemistry .
Q. How should researchers resolve contradictions in spectroscopic data during structure elucidation?
Contradictions (e.g., unexpected C NMR shifts) can be addressed by:
- Cross-validation : Compare experimental data with computational predictions (e.g., ChemDraw NMR simulations) .
- Decoupling experiments : Use DEPT-135 or HSQC to distinguish overlapping signals .
- Crystallography : Single-crystal X-ray structures provide unambiguous confirmation of regiochemistry .
Methodological Considerations
Q. What strategies are effective for modifying substituents on the chromene-dione core?
Functionalization approaches include:
- Electrophilic substitution : Introduce halogens or nitro groups at electron-rich aromatic positions .
- Nucleophilic addition : Grignard reagents target carbonyl groups, though steric hindrance from the butyl group may require tailored conditions .
- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to selectively modify hydroxylated derivatives .
Q. How can researchers validate the purity of synthesized batches?
Rigorous purity assessment involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
